14-Deoxy-12-ethoxyl andrographolide
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Overview
Description
14-Deoxy-12-ethoxyl andrographolide is a derivative of andrographolide, a diterpenoid lactone found in the plant Andrographis paniculata. This compound has garnered interest due to its potential therapeutic properties, particularly in the fields of oncology and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Deoxy-12-ethoxyl andrographolide typically involves the modification of andrographolide. One common method includes the rearrangement of the allylic hydroxyl group at C-14 using pyridinium dichromate . The reaction conditions often involve the use of solvents like ethyl acetate and n-hexane for purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction of andrographolide from Andrographis paniculata is well-established, involving techniques like microwave-assisted extraction with ethanol as a solvent .
Chemical Reactions Analysis
Types of Reactions
14-Deoxy-12-ethoxyl andrographolide undergoes various chemical reactions, including:
Oxidation: Using reagents like pyridinium dichromate.
Reduction: Typically involves hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Pyridinium dichromate in ethyl acetate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of andrographolide, each with unique biological activities .
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a precursor for the synthesis of novel compounds with potential therapeutic properties.
Biology
Medicine
Oncology: Exhibits cytotoxic activity against various cancer cell lines.
Immunology: Potential immunomodulatory effects.
Industry
Pharmaceuticals: Potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of 14-Deoxy-12-ethoxyl andrographolide involves multiple pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Anti-inflammatory Effects: Inhibits the NF-κB pathway, reducing inflammation.
Antiviral Activity: Inhibits viral replication by interfering with viral protein synthesis.
Comparison with Similar Compounds
Similar Compounds
14-Deoxy-12-hydroxyandrographolide: Another derivative with similar cytotoxic properties.
Andrographolide: The parent compound with diverse biological activities.
Uniqueness
14-Deoxy-12-ethoxyl andrographolide is unique due to its specific modifications, which enhance its cytotoxic and anti-inflammatory properties compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C22H34O5 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-ethoxyethyl]-2H-furan-5-one |
InChI |
InChI=1S/C22H34O5/c1-5-26-17(15-9-11-27-20(15)25)12-16-14(2)6-7-18-21(16,3)10-8-19(24)22(18,4)13-23/h9,16-19,23-24H,2,5-8,10-13H2,1,3-4H3/t16-,17?,18+,19-,21+,22+/m1/s1 |
InChI Key |
WJASJXDQNJNUQK-YNKMKEMXSA-N |
Isomeric SMILES |
CCOC(C[C@@H]1C(=C)CC[C@H]2[C@]1(CC[C@H]([C@@]2(C)CO)O)C)C3=CCOC3=O |
Canonical SMILES |
CCOC(CC1C(=C)CCC2C1(CCC(C2(C)CO)O)C)C3=CCOC3=O |
Origin of Product |
United States |
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